molecular formula C7H5F2NO2 B6149639 2-(3,5-difluoropyridin-2-yl)acetic acid CAS No. 1000518-01-3

2-(3,5-difluoropyridin-2-yl)acetic acid

Cat. No.: B6149639
CAS No.: 1000518-01-3
M. Wt: 173.1
InChI Key:
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Description

2-(3,5-Difluoropyridin-2-yl)acetic acid is an organic compound with the molecular formula C7H5F2NO2 and a molecular weight of 173.12 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of fluorine atoms in the pyridine ring enhances its chemical stability and reactivity, making it a valuable compound in various chemical and pharmaceutical applications.

Preparation Methods

The synthesis of 2-(3,5-difluoropyridin-2-yl)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with 3,5-difluoropyridine, which is commercially available or can be synthesized through fluorination of pyridine derivatives.

    Reaction with Acetic Acid: The 3,5-difluoropyridine is then reacted with acetic acid under specific conditions to introduce the acetic acid moiety.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and minimize by-products.

Chemical Reactions Analysis

2-(3,5-Difluoropyridin-2-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Substitution: The fluorine atoms in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(3,5-Difluoropyridin-2-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,5-difluoropyridin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the pyridine ring enhance its binding affinity to target proteins and enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

2-(3,5-Difluoropyridin-2-yl)acetic acid can be compared with other similar compounds, such as:

The presence of the acetic acid moiety in this compound makes it unique, as it can participate in additional chemical reactions and interactions compared to its analogs.

Properties

CAS No.

1000518-01-3

Molecular Formula

C7H5F2NO2

Molecular Weight

173.1

Purity

95

Origin of Product

United States

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